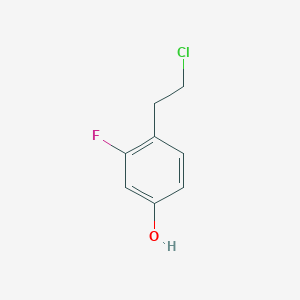

4-(2-Chloroethyl)-3-fluorophenol

Description

4-(2-Chloroethyl)-3-fluorophenol is a halogenated phenolic compound featuring a fluorine atom at the 3-position and a 2-chloroethyl group at the 4-position of the phenol ring.

Properties

CAS No. |

821765-66-6 |

|---|---|

Molecular Formula |

C8H8ClFO |

Molecular Weight |

174.60 g/mol |

IUPAC Name |

4-(2-chloroethyl)-3-fluorophenol |

InChI |

InChI=1S/C8H8ClFO/c9-4-3-6-1-2-7(11)5-8(6)10/h1-2,5,11H,3-4H2 |

InChI Key |

JJCYEJWFPNPDIY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1O)F)CCCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloroethyl)-3-fluorophenol typically involves the chlorination of 3-fluorophenol followed by an alkylation reaction. One common method is to react 3-fluorophenol with 2-chloroethanol in the presence of a strong acid catalyst, such as hydrochloric acid, to facilitate the substitution reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloroethyl)-3-fluorophenol can undergo various types of chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to remove the chlorine or fluorine substituents.

Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

Oxidation: Quinones or other oxidized phenolic compounds.

Reduction: Dechlorinated or defluorinated phenols.

Substitution: Phenols with different substituents replacing the chlorine or fluorine atoms.

Scientific Research Applications

Medicinal Chemistry Applications

1. Synthesis of Pharmaceutical Intermediates

4-(2-Chloroethyl)-3-fluorophenol is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its ability to undergo nucleophilic substitution reactions makes it a valuable building block for creating more complex molecules. For instance, it can be converted into derivatives that exhibit anti-cancer or anti-inflammatory properties.

2. Antimicrobial Agents

Research indicates that derivatives of this compound possess antimicrobial activity. Studies have shown that modifications to the fluorophenol structure can enhance efficacy against bacterial strains, making it a candidate for developing new antibiotics or antiseptics.

3. Neuroprotective Agents

Emerging studies suggest that compounds related to this compound may exhibit neuroprotective effects. For example, similar compounds have been investigated for their potential in treating neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells .

Agrochemical Applications

1. Herbicides and Pesticides

The chloroethyl group in this compound contributes to its reactivity, making it suitable for the development of herbicides and pesticides. Its derivatives can target specific biochemical pathways in plants or pests, offering a selective approach to pest management without harming beneficial species.

2. Plant Growth Regulators

Research has indicated that certain fluorinated phenolic compounds can act as plant growth regulators, influencing growth patterns and stress responses in crops. This suggests potential applications for this compound in agricultural formulations aimed at enhancing crop resilience.

Material Science Applications

1. Polymer Chemistry

this compound can serve as a monomer or cross-linking agent in polymer synthesis. Its incorporation into polymer matrices can impart desirable properties such as increased thermal stability and chemical resistance, making it suitable for use in coatings, adhesives, and composite materials.

2. Sensor Development

Due to its unique electronic properties, this compound has potential applications in the development of chemical sensors. Its ability to interact with specific analytes can be harnessed to create sensitive detection systems for environmental monitoring or safety applications.

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of fluorinated phenols, derivatives of this compound were tested against various bacterial strains. The results demonstrated significant inhibitory effects, particularly against resistant strains of Staphylococcus aureus, highlighting its potential as a lead compound for antibiotic development .

Case Study 2: Neuroprotective Mechanisms

A recent investigation into the neuroprotective effects of related compounds revealed that they could mitigate oxidative stress in neuronal cells exposed to toxic agents. This study suggests that this compound and its derivatives may offer therapeutic benefits in neurodegenerative conditions through modulation of neurochemical pathways .

Mechanism of Action

The mechanism of action of 4-(2-Chloroethyl)-3-fluorophenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins or enzymes, affecting their activity. The chloroethyl group can undergo nucleophilic attack, leading to the formation of covalent bonds with biological molecules. This can result in the inhibition of enzyme activity or the disruption of cellular processes.

Comparison with Similar Compounds

3-Fluorophenol and 4-Fluorophenol

- Structural Differences: 3-Fluorophenol and 4-fluorophenol lack the 2-chloroethyl group present in 4-(2-Chloroethyl)-3-fluorophenol.

- Biodegradability: C. pyrenoidosa algae remove phenol and 4-fluorophenol with >70% efficiency, whereas 3-fluorophenol exhibits lower removal rates. This disparity is attributed to 3-fluorophenol’s interference with porphyrin and carotenoid metabolism, disrupting photosynthesis . Implication for this compound: The additional 2-chloroethyl group may further hinder biodegradability due to increased hydrophobicity or steric effects.

| Compound | Substituents | Bioremoval Efficiency (%) | Key Metabolic Impact |

|---|---|---|---|

| Phenol | None | >70 | Induces chlorophyll accumulation |

| 4-Fluorophenol | 4-F | >70 | Minimal oxidative damage |

| 3-Fluorophenol | 3-F | <70 | Disrupts photosynthesis pathways |

| This compound | 3-F, 4-(2-ClC₂H₄) | Not reported | Predicted lower biodegradability |

3-Chloro-2-ethyl-4-fluorophenol (CAS 1232774-18-3)

- Structural Differences : Features an ethyl group at the 2-position instead of a chloroethyl group.

- Physicochemical Properties: Molecular weight: 174.6 g/mol (vs. 174.6 g/mol for this compound, assuming similar substituents). The ethyl group may reduce reactivity compared to the chloroethyl group but increase lipophilicity (higher log P) .

4-Chloro-2-methylphenol

- Structural Differences : Chlorine at the 4-position and methyl at the 2-position.

- Environmental Impact: High persistence due to chlorine’s electron-withdrawing effects and methyl’s hydrophobic contribution.

Nitrosoureas with 2-Chloroethyl Groups (e.g., 1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea)

- Functional Comparison: Nitrosoureas with 2-chloroethyl groups exhibit alkylating activity critical for anticancer effects. For example, 1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea rapidly degrades in plasma (half-life ~5 minutes) and crosses the blood-brain barrier .

Key Findings and Implications

Substituent Position and Biodegradability: Fluorine at the 3-position (as in 3-fluorophenol) reduces biodegradability compared to 4-fluorophenol. Adding a 2-chloroethyl group likely exacerbates this effect .

Alkylating Reactivity: The 2-chloroethyl group in nitrosoureas is associated with alkylating activity and lipid solubility, enabling CNS penetration. Similar properties may apply to this compound but require experimental validation .

Toxicity and Environmental Impact: Chlorinated phenols (e.g., 4-chloro-2-methylphenol) exhibit moderate to high persistence. The chloroethyl group in this compound could increase toxicity due to reactive intermediates .

Biological Activity

4-(2-Chloroethyl)-3-fluorophenol is a compound of significant interest in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant studies.

Chemical Structure and Properties

This compound is characterized by a phenolic structure with a chloroethyl side chain and a fluorine atom at the para position relative to the hydroxyl group. This configuration influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds with proteins or enzymes, which can lead to enzyme inhibition or disruption of cellular processes. The chloroethyl group may participate in nucleophilic attacks, resulting in covalent modifications of biological molecules. This mechanism is crucial for its potential role as an inhibitor in various biochemical pathways.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of compounds similar to this compound. For instance, derivatives with fluorine substitutions have shown enhanced potency against multidrug-resistant strains of Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MIC) ranging from 0.25 to 64 µg/mL . The presence of halogens like fluorine is known to improve the bioactivity of phenolic compounds, suggesting that similar enhancements could be expected for this compound.

Anticancer Activity

The compound's potential as an anticancer agent has been investigated through its effects on solid tumor cells. A related compound, N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide, demonstrated significant inhibitory activity against HepG2 liver cancer cells with an IC50 value of 1.30 μM . Such findings indicate that the chloroethyl and fluorine substituents may enhance the compound's cytotoxic effects, possibly through apoptosis induction and cell cycle arrest.

Study on Fluorinated Salicylanilide Derivatives

A study focused on fluorinated salicylanilides indicated that fluorine substitution at specific positions significantly improved antimicrobial activity against MRSA strains. The findings showed that compounds with MIC values below 1 µg/mL were particularly promising for further development as therapeutic agents . This suggests that this compound could exhibit similar or enhanced activity due to its structural characteristics.

Toxicological Profile

The toxicological implications of chlorophenols, including compounds like this compound, have been documented extensively. The ATSDR's toxicological profile outlines various adverse health effects associated with chlorophenols, such as neurotoxicity and reproductive toxicity observed in animal studies . Understanding these effects is crucial for evaluating the safety and therapeutic potential of this compound.

Comparative Biological Activity Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.